N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a methylthio (-SMe) group on the phenyl ring. The methylthio substituent may influence electronic properties, solubility, and intermolecular interactions, distinguishing it from related compounds with alkyl or electron-withdrawing groups.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-20-11-5-3-2-4-10(11)16-12(18)9-8-15-14-17(13(9)19)6-7-21-14/h2-5,8H,6-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAODGDPGUMDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities. They are also known to have a high binding affinity with the serotonin (5-HT) receptor sites.
Mode of Action
The mode of action of this compound involves a nucleophilic attack on pyrimidines using organolithium reagents. The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2. The interaction of the ligand with an anionic side chain of the (5-HT) receptor site neutralizes the positive charge on the ligand bound to the receptor.
Biochemical Pathways
Pyrimidine derivatives are known to be integral parts of dna and rna, playing an important role in several biological activities. Therefore, it can be inferred that this compound might interact with these fundamental biological molecules, affecting their function and the biochemical pathways they are involved in.
Biological Activity
N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article reviews the current understanding of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core structure, which is known for various biological activities. The presence of a methylthio group and a carboxamide moiety contributes to its pharmacological properties.
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes:
- Inhibition of COX Enzymes :
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has indicated that thiazolo-pyrimidine derivatives possess significant antibacterial activity:
- Activity Against Bacteria :
- Similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, often exceeding the efficacy of standard antibiotics like ampicillin .
- The minimum inhibitory concentration (MIC) values for potent derivatives were reported as low as 0.004–0.03 mg/mL against sensitive strains .
3. Anticancer Activity
Thiazolo-pyrimidine derivatives are also being explored for their anticancer potential:
- Cytotoxic Effects :
- Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation .
- The structure-activity relationship (SAR) indicates that specific substitutions on the pyrimidine ring enhance cytotoxicity against cancer cells.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs and their properties are compared below:
*Calculated based on molecular formula.
†Estimated using fragment-based methods (e.g., SMe contributes +0.6 to logP, CF₃ +0.9).
‡Assumed based on carboxamide and pyrimidine moieties.
- Methylthio vs. The higher molecular weight of the target compound (~331 vs. 299 g/mol) may affect bioavailability .
- Methylthio vs. Trifluoromethyl : The -CF₃ group is strongly electron-withdrawing, which could reduce electron density on the phenyl ring and alter binding affinities in biological targets. The target compound’s -SMe group, being electron-donating, may stabilize resonance structures in the thiazolo-pyrimidine core .
Structural Conformation and Crystallography
- Ring Puckering : In Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the pyrimidine ring adopts a flattened boat conformation with a puckering amplitude of 0.224 Å at C3. This conformation is critical for intermolecular interactions . The target compound likely exhibits similar puckering due to the shared thiazolo-pyrimidine backbone.
- Intermolecular Interactions : The trimethoxybenzylidene analog forms C–H···O hydrogen bonds (2.3–2.5 Å), creating chains along the c-axis . The target compound’s methylthio group may participate in C–H···S interactions or influence packing via steric effects.
Pharmacokinetic Considerations
- Methyl sulfonamide substituents are known to improve pharmacokinetics (e.g., metabolic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
